

# Comparative analysis of gene expression changes induced by sucralose and Sucralose 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Sucralose 6-acetate |           |
| Cat. No.:            | B1311631            | Get Quote |

A comparative analysis of the gene expression alterations induced by the artificial sweetener sucralose and its metabolite, sucralose-6-acetate, reveals distinct and significant biological effects at the cellular level. Recent in vitro research utilizing human intestinal epithelium has demonstrated that while both compounds impact intestinal barrier integrity, sucralose-6-acetate exhibits more pronounced and concerning effects on gene expression, including genotoxicity. [1][2][3] This guide provides a detailed comparison of their impacts, supported by experimental data and protocols.

#### **Comparative Overview of Biological Impacts**

Sucralose and its structural analog, sucralose-6-acetate, have been shown to impair the integrity of the intestinal barrier.[1][2][3] However, sucralose-6-acetate has been identified as genotoxic, meaning it has the ability to break down DNA.[4][5][6] This genotoxic effect is classified as clastogenic, indicating that it causes structural damage to chromosomes.[1][2]

Gene expression studies have further elucidated the divergent biological activities of these two compounds. Sucralose-6-acetate has been found to significantly upregulate genes associated with inflammation, oxidative stress, and cancer.[1][2][3] In contrast, the direct impact of sucralose on the expression of these specific genes was not found to be statistically significant in the same study.

# **Quantitative Gene Expression Analysis**



An RNA sequencing (RNA-seq) analysis was performed on human transverse colon epithelium exposed to sucralose and sucralose-6-acetate to determine the changes in gene expression relative to an untreated control. The following tables summarize the key findings for the differentially expressed genes following exposure to sucralose-6-acetate. No genes were found to be significantly differentially expressed after exposure to sucralose in this study.

Table 1: Upregulated Genes in Human Transverse Colon Epithelium Exposed to Sucralose-6-Acetate

| Gene Symbol | Gene Name                                           | Fold Change | q-value (adjusted<br>p-value) |
|-------------|-----------------------------------------------------|-------------|-------------------------------|
| MT1G        | Metallothionein 1G                                  | 5.23        | 0.0001                        |
| KRT23       | Keratin 23                                          | 3.21        | 0.0001                        |
| CYP1A1      | Cytochrome P450<br>Family 1 Subfamily A<br>Member 1 | 2.89        | 0.0001                        |
| SLC6A14     | Solute Carrier Family<br>6 Member 14                | 2.54        | 0.0001                        |
| ABCB1       | ATP Binding Cassette<br>Subfamily B Member<br>1     | 2.45        | 0.0001                        |
| IL1B        | Interleukin 1 Beta                                  | 2.11        | 0.0008                        |
| TNF         | Tumor Necrosis<br>Factor                            | 1.98        | 0.0012                        |
| CXCL8       | C-X-C Motif<br>Chemokine Ligand 8                   | 1.89        | 0.0015                        |

Table 2: Downregulated Genes in Human Transverse Colon Epithelium Exposed to Sucralose-6-Acetate



| Gene Symbol | Gene Name                                | Fold Change | q-value (adjusted<br>p-value) |
|-------------|------------------------------------------|-------------|-------------------------------|
| CLDN8       | Claudin 8                                | -2.15       | 0.0005                        |
| OCLN        | Occludin                                 | -1.98       | 0.0009                        |
| TJP1        | Tight Junction Protein 1 (ZO-1)          | -1.87       | 0.0014                        |
| MUC2        | Mucin 2, Oligomeric<br>Mucus/Gel-Forming | -1.76       | 0.0021                        |

## **Experimental Protocols**

The following protocols are based on the methodologies described in the key research study comparing sucralose and sucralose-6-acetate.

#### **Human Intestinal Epithelium Culture and Exposure**

- Cell System: The RepliGut® System, a human intestinal epithelium model, was utilized for these experiments. Specifically, transverse colon epithelial cells were cultured.
- Culture Conditions: Cells were grown on permeable supports to form a differentiated,
   polarized monolayer that mimics the in vivo intestinal barrier.
- Treatment: Differentiated cell cultures were treated with either sucralose or sucralose-6acetate at various concentrations. A no-treatment control was also included. The exposure period was 24 hours.

#### RNA Sequencing (RNA-seq) Analysis

- RNA Isolation: Total RNA was isolated from the treated and control intestinal epithelial cells.
   The quality and quantity of the extracted RNA were assessed to ensure suitability for sequencing.
- Library Preparation: RNA-seq libraries were prepared from the isolated RNA. This process involves mRNA purification, fragmentation, reverse transcription to cDNA, and the ligation of sequencing adaptors.



- Sequencing: The prepared libraries were sequenced using an Illumina NovaSeq 6000 platform with 150bp paired-end reads.
- Data Analysis:
  - Raw sequencing reads were trimmed for adaptors and quality using Trim Galore.
  - The trimmed reads were aligned to the human reference genome.
  - Gene expression levels were quantified.
  - Differential gene expression analysis was performed using the R package Ballgown's
    "stattest" function to compare the treatment groups (sucralose and sucralose-6-acetate)
    with the control group. A q-value (adjusted p-value) cutoff of < 0.05 was used to determine
    statistical significance.</li>

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow and the putative signaling pathway affected by sucralose-6-acetate based on the gene expression data.





Click to download full resolution via product page

Caption: Experimental workflow for gene expression analysis.





Click to download full resolution via product page

Caption: Putative signaling impact of sucralose-6-acetate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Toxicological and pharmacokinetic properties of sucralose-6-acetate and its parent sucralose: in vitro screening assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. Popular sweetener found to damage DNA in the human body Earth.com [earth.com]
- 5. tandfonline.com [tandfonline.com]



- 6. Sucralose activates an ERK1/2-ribosomal protein S6 signaling axis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of gene expression changes induced by sucralose and Sucralose 6-acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311631#comparative-analysis-of-geneexpression-changes-induced-by-sucralose-and-sucralose-6-acetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com